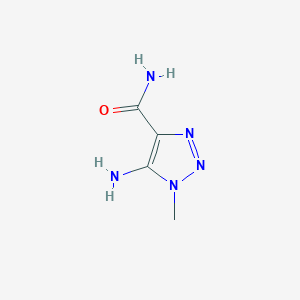

5-amino-1-methyl-1H-1,2,3-triazole-4-carboxamide

説明

5-amino-1-methyl-1H-1,2,3-triazole-4-carboxamide is a heterocyclic compound that belongs to the triazole family Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

作用機序

Target of Action

5-Amino-1-methyl-1H-1,2,3-triazole-4-carboxamide is a complex compound with multiple potential targets. It has been suggested that it may interact with lanosterol 14α-demethylase (CYP51) , a key enzyme in the biosynthesis of sterols in fungi and is a target for azole antifungals . It may also interact with DNA , acting as a DNA synthesis inhibitor .

Mode of Action

The compound’s interaction with its targets leads to significant changes in cellular processes. For instance, when interacting with CYP51, it may inhibit the enzyme’s activity, disrupting sterol biosynthesis . As a DNA synthesis inhibitor, it can interfere with DNA replication, leading to cell cycle arrest and potentially cell death .

Biochemical Pathways

The compound’s interaction with CYP51 disrupts the biosynthesis of ergosterol, a key component of fungal cell membranes . This disruption can lead to cell membrane instability and ultimately cell death. When acting as a DNA synthesis inhibitor, it interferes with the DNA replication process, which can lead to cell cycle arrest and apoptosis .

Result of Action

The compound’s action can lead to significant molecular and cellular effects. Its potential inhibition of CYP51 can lead to cell membrane instability and cell death in fungi . As a DNA synthesis inhibitor, it can cause cell cycle arrest and apoptosis, potentially leading to the death of cancer cells .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include the presence of other compounds, pH levels, temperature, and the specific characteristics of the biological system in which it is present. For instance, the compound’s extensive hydrogen bonding interactions can contribute to its high density, insensitivity, and thermal stability .

生化学分析

Biochemical Properties

5-amino-1-methyl-1H-1,2,3-triazole-4-carboxamide plays a crucial role in biochemical reactions, particularly as an inhibitor of specific enzymes. It has been reported to interact with kinases, lysine-specific demethylase 1, and acidic mammalian chitinase . These interactions are primarily inhibitory, affecting the activity of these enzymes and thereby influencing various biochemical pathways. The compound’s ability to form hydrogen bonds and its structural resemblance to amide bonds make it a versatile molecule in biochemical applications .

Cellular Effects

The effects of this compound on cellular processes are profound. It has been shown to inhibit the growth of various cancer cell lines, including leukemia, melanoma, non-small cell lung, CNS, ovarian, renal, and breast cancer cells . This inhibition is achieved through the compound’s impact on cell signaling pathways, gene expression, and cellular metabolism. By targeting specific enzymes and receptors, this compound can alter the cellular environment, leading to reduced cell proliferation and increased apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It acts as an inhibitor of enzymes such as kinases and demethylases, which play critical roles in cellular signaling and gene expression . The compound’s binding to these enzymes results in their inactivation, leading to downstream effects on cellular processes. Additionally, this compound can influence gene expression by modulating the activity of transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable, but its degradation products can also have biological activity . Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of target enzymes and prolonged effects on cellular function. These temporal effects are crucial for understanding the compound’s potential therapeutic applications and its behavior in biological systems .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant therapeutic effects, such as inhibition of tumor growth and modulation of immune responses . At higher doses, toxic or adverse effects may be observed, including hepatotoxicity and nephrotoxicity . These dosage-dependent effects highlight the importance of optimizing the dosage for therapeutic applications to maximize efficacy while minimizing toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . The compound can be metabolized through oxidation, reduction, and conjugation reactions, leading to the formation of various metabolites. These metabolic pathways are essential for understanding the compound’s pharmacokinetics and its potential interactions with other drugs .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to target sites, where it can exert its biological effects. The distribution of this compound is influenced by factors such as tissue permeability, blood flow, and the presence of binding proteins .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications . These localization mechanisms ensure that this compound reaches its intended sites of action, where it can interact with target biomolecules and exert its effects .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1-methyl-1H-1,2,3-triazole-4-carboxamide typically involves the reaction of carbodiimides with diazo compounds. This method is advantageous as it does not require transition metals and can be performed under mild conditions . Another common method involves the reaction of 3,5-diamino-1,2,4-triazole with formic anhydride to produce the desired compound .

Industrial Production Methods

Industrial production of this compound often involves multi-step reactions starting from readily available precursors. The process may include steps such as esterification, cyclization, and functional group modifications to achieve the final product .

化学反応の分析

Types of Reactions

5-amino-1-methyl-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophiles like halides and alkoxides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted triazoles, amine derivatives, and oxides, depending on the specific reaction conditions and reagents used .

科学的研究の応用

5-amino-1-methyl-1H-1,2,3-triazole-4-carboxamide has a wide range of applications in scientific research:

類似化合物との比較

Similar Compounds

- 5-amino-1H-1,2,4-triazole-3-carboxylic acid methyl ester

- 3-methyl-1H-1,2,4-triazole

- 3-amino-1,2,4-triazole-5-carboxylic acid hydrate

Uniqueness

5-amino-1-methyl-1H-1,2,3-triazole-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit bacterial SOS response mechanisms sets it apart from other triazole derivatives, making it a promising candidate for antimicrobial drug development .

生物活性

5-Amino-1-methyl-1H-1,2,3-triazole-4-carboxamide (ATC) is a heterocyclic compound belonging to the triazole family, known for its diverse biological activities. This article explores the compound's biological activity, focusing on its mechanisms of action, effects on various biological systems, and potential applications in medicinal chemistry.

Overview of Biological Activity

Mechanism of Action

this compound exhibits its biological effects primarily through inhibition of specific enzymes. It has been identified as an inhibitor of lanosterol 14α-demethylase (CYP51), which plays a crucial role in sterol biosynthesis in fungi. By inhibiting CYP51, ATC disrupts the production of ergosterol, a vital component of fungal cell membranes, leading to cell membrane instability and cell death in fungal pathogens.

Cellular Effects

The compound has demonstrated significant inhibitory effects on various cancer cell lines, including leukemia, melanoma, non-small cell lung cancer, central nervous system cancers, ovarian cancer, renal cancer, and breast cancer. The underlying mechanism involves binding interactions with key enzymes such as kinases and lysine-specific demethylase 1 (LSD1), which are critical in cellular signaling and gene expression regulation.

Structure-Activity Relationships (SAR)

Research into the SAR of ATC reveals that modifications to its structure can significantly influence its biological activity. For instance:

- Essential Amino Group : The amino group at position 5 is crucial for maintaining bioactivity. Substituting this group with hydrogen or other alkyl groups results in loss of activity .

- Peripheral Substituents : Adjustments to peripheral substituents around the triazole core have been explored to enhance potency and selectivity against specific targets .

Chagas Disease Treatment

A notable study focused on the optimization of this compound derivatives for treating Chagas disease caused by Trypanosoma cruzi. The optimized compounds showed improved potency (pEC50 > 6) and selectivity (>100-fold over VERO and HepG2 cells), demonstrating significant suppression of parasite burden in mouse models . This highlights the potential of ATC derivatives as effective treatments for neglected tropical diseases.

Anticancer Activity

In vitro studies have shown that ATC derivatives possess potent anticancer properties. For example, compounds derived from the ATC scaffold exhibited submicromolar activity against several cancer cell lines. These compounds were evaluated for their ability to inhibit key signaling pathways involved in tumor growth and proliferation .

Applications in Medicinal Chemistry

This compound has broad applications in medicinal chemistry:

- Antimicrobial Development : Its activity against fungal pathogens positions it as a candidate for antifungal drug development.

- Cancer Therapeutics : The compound's ability to inhibit various cancer cell lines makes it a promising lead for anticancer therapies.

- Targeting Bacterial SOS Response : Research indicates potential applications in modulating bacterial stress responses, which could lead to novel antibacterial agents .

特性

IUPAC Name |

5-amino-1-methyltriazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N5O/c1-9-3(5)2(4(6)10)7-8-9/h5H2,1H3,(H2,6,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJLWYSGGQFFAOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(N=N1)C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20363523 | |

| Record name | 5-amino-1-methyl-1H-1,2,3-triazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20363523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20419-66-3 | |

| Record name | 5-amino-1-methyl-1H-1,2,3-triazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20363523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。